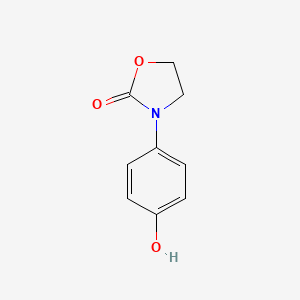

3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one

Übersicht

Beschreibung

3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one is an organic compound that features a 4-hydroxyphenyl group attached to an oxazolidinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-hydroxybenzaldehyde with an amino alcohol, followed by cyclization to form the oxazolidinone ring. One common method involves the use of 4-hydroxybenzaldehyde and ethanolamine under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The oxazolidinone ring can be reduced to form an amino alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

Reduction: 4-hydroxyphenylethanol.

Substitution: Various halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Serotonin Receptor Interaction

Research indicates that 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one interacts with the 5-HT1A receptor , a critical component in serotonin signaling pathways. This interaction suggests potential applications in treating mood disorders and anxiety-related conditions. The modulation of serotonin pathways can influence various physiological processes, making this compound a candidate for further investigation in neuropharmacology .

Metabolic Disorders

The compound has been studied for its effects on fatty acid metabolism, indicating its potential role in managing metabolic disorders such as obesity and diabetes. By modulating lipid metabolism, it may help in developing therapeutic strategies for these conditions .

Hepatoprotection

There is evidence suggesting that this compound acts as a mimic of sodium gualenate, which could offer protective effects against liver diseases. This property is particularly relevant for research into hepatoprotective agents that can mitigate liver damage caused by toxins or diseases .

Proteomics

In the field of proteomics, this compound serves as a specialty reagent for studying protein interactions and functions. Its ability to modify protein structures can aid in understanding protein dynamics and interactions within cellular environments .

Drug Development

As part of the oxazolidinone class, this compound may contribute to the development of new antibiotics or therapeutic agents targeting bacterial infections. Oxazolidinones are known for their ability to inhibit protein synthesis in bacteria, making them valuable in combating resistant strains .

Case Study: Antimicrobial Activity

A study explored the antimicrobial properties of various oxazolidinones, including derivatives of this compound. Results indicated significant activity against gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .

Case Study: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of this compound through its interaction with serotonin receptors. The findings suggested that it could serve as a scaffold for designing new antidepressants or anxiolytics based on its selective receptor modulation .

Summary Table of Applications

| Application Area | Specific Use Cases | Potential Impact |

|---|---|---|

| Pharmacology | Serotonin receptor interaction | Treatment of mood disorders |

| Metabolic Disorders | Modulation of fatty acid metabolism | Management of obesity and diabetes |

| Hepatoprotection | Mimicry of sodium gualenate | Protection against liver diseases |

| Proteomics | Specialty reagent for protein studies | Insights into protein dynamics |

| Drug Development | Antibiotic activity against bacteria | Development of new antimicrobial agents |

Wirkmechanismus

The mechanism of action of 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to inhibit bacterial cell wall synthesis. The compound’s structure allows it to interact with enzymes and proteins, disrupting their normal function and leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(4-Hydroxyphenyl)propanoic acid

- 3-(4-Hydroxyphenyl)amino)propanoic acid

- 4-Hydroxyphenylpyruvic acid

Uniqueness

3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may lack this ring structure, leading to different biological activities and applications.

Biologische Aktivität

3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 193.2 g/mol. The compound features a hydroxyl group attached to a phenyl ring, which contributes to its unique chemical properties and potential biological activities.

The biological activity of this compound primarily stems from its ability to inhibit bacterial cell wall synthesis. This mechanism is crucial in combating various bacterial infections, as it disrupts the normal function of enzymes and proteins essential for bacterial survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In comparative studies, this compound demonstrated superior antibacterial effects at concentrations as low as 3.125 µg/ml when benchmarked against standard antibiotics like ciprofloxacin and linezolid .

Comparative Antimicrobial Efficacy

| Compound | MIC (µg/ml) | Activity Level |

|---|---|---|

| This compound | 3.125 | Significant against Gram-positive and Gram-negative bacteria |

| Ciprofloxacin | Varies | Standard antibiotic |

| Linezolid | Varies | Standard antibiotic |

Study on Antibacterial Properties

A study evaluated the antibacterial properties of various oxazolidinones, including this compound. Results indicated that the compound effectively inhibited bacterial growth in vitro, suggesting its potential for development as a new antimicrobial agent .

Anti-inflammatory Potential

In addition to its antimicrobial activity, this compound has shown promise in anti-inflammatory applications. A related compound demonstrated significant inhibition of nitric oxide production in LPS-stimulated cells, indicating potential pathways for therapeutic intervention in inflammatory diseases .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of this compound is critical for optimizing its efficacy. Modifications to the oxazolidinone ring or the phenolic group may enhance its biological activity or reduce toxicity. Research has highlighted that certain structural motifs can improve cell membrane permeability and bioavailability in target organisms .

Eigenschaften

IUPAC Name |

3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-8-3-1-7(2-4-8)10-5-6-13-9(10)12/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIQAHPHBGULNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630974 | |

| Record name | 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97389-25-8 | |

| Record name | 3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.